(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid
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Overview
Description
(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid is a complex organic compound with a unique structure that includes a hexahydroindolizine ring system. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the use of Diels-Alder reactions followed by oxidation and hydrolysis steps . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and the use of industrial reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2R,8aR)-2-hydroxyhexahydroindolizine-8a(1H)-carboxylic acid: A closely related compound with similar structural features.
Hexahydroindolizine derivatives: Other compounds in this class with varying functional groups.
Uniqueness
What sets (2R,8aR)-2-hydroxyhexahydro-8a(1H)-indolizinecarboxylic acid apart is its specific stereochemistry and the presence of both hydroxy and carboxylic acid functional groups.
Properties
IUPAC Name |
(2R,8aR)-2-hydroxy-2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-7-5-9(8(12)13)3-1-2-4-10(9)6-7/h7,11H,1-6H2,(H,12,13)/t7-,9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVDDKCWCIKURRJ-VXNVDRBHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CC(CC2(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C[C@@H](C[C@]2(C1)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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